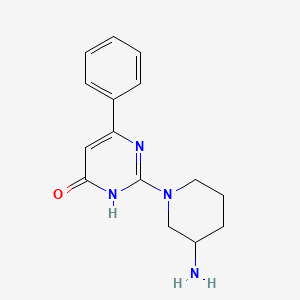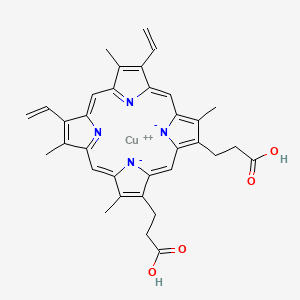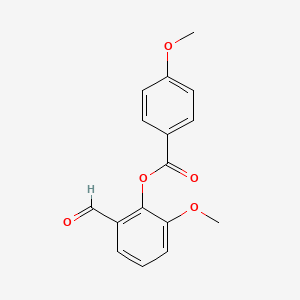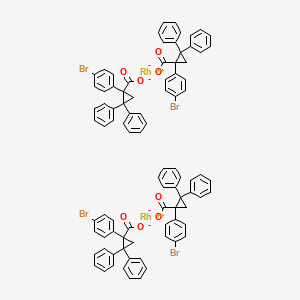
3-Bromo-1-(4-methoxybenzyl)piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-(4-methoxybenzyl)piperidine-2,6-dione is a chemical compound with the molecular formula C13H14BrNO3 and a molecular weight of 312.16 g/mol It is characterized by a piperidine ring substituted with a bromine atom and a methoxybenzyl group
Méthodes De Préparation
The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, followed by a nucleophilic substitution reaction to attach the methoxybenzyl group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
3-Bromo-1-(4-methoxybenzyl)piperidine-2,6-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include bromine, nucleophiles like amines or thiols, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Bromo-1-(4-methoxybenzyl)piperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-Bromo-1-(4-methoxybenzyl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The bromine atom and methoxybenzyl group play crucial roles in its reactivity and binding affinity. The compound may act by modifying the activity of enzymes or receptors, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
3-Bromo-1-(4-methoxybenzyl)piperidine-2,6-dione can be compared with similar compounds such as:
- 1-(2,6-Dimethoxybenzyl)piperidine-4-one
- 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione
- (S)-3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione
- ®-3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione
- 1-Benzyl-2,6-dimethylpiperidine-4-one
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical properties and applications
Propriétés
Formule moléculaire |
C13H14BrNO3 |
|---|---|
Poids moléculaire |
312.16 g/mol |
Nom IUPAC |
3-bromo-1-[(4-methoxyphenyl)methyl]piperidine-2,6-dione |
InChI |
InChI=1S/C13H14BrNO3/c1-18-10-4-2-9(3-5-10)8-15-12(16)7-6-11(14)13(15)17/h2-5,11H,6-8H2,1H3 |
Clé InChI |
MJOSHFWNKMJZEF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN2C(=O)CCC(C2=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Diaminopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone](/img/structure/B12500558.png)
![2-{[5-(4-Bromophenyl)-4-methyl-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B12500566.png)

![2-amino-4-(4-hydroxy-3,5-dinitrophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B12500571.png)
![Methyl 5-[(2,4-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12500572.png)
![3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enoic acid;hydrochloride](/img/structure/B12500578.png)
![6-ethoxy-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B12500581.png)
![N-[1-(diphenylphosphanyl)-3-methylbutan-2-yl]-2-methylpropane-2-sulfinamide](/img/structure/B12500590.png)


![1-[2-acetamido-3-[2-[2-[2-[[2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethylsulfanyl]-3-methylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12500633.png)



